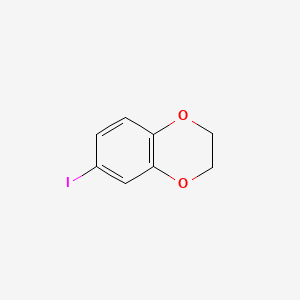

6-Iodo-2,3-dihydro-1,4-benzodioxine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTMYTXWFHBHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379868 | |

| Record name | 6-Iodo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57744-67-9 | |

| Record name | 6-Iodo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Iodo-2,3-dihydro-1,4-benzodioxine chemical properties

An In-depth Technical Guide to 6-Iodo-2,3-dihydro-1,4-benzodioxine: Properties, Synthesis, and Applications

Introduction: The Significance of a Versatile Scaffold

The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxane) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its structural rigidity, metabolic stability, and ability to engage with various biological receptors make it an evergreen template for drug design.[2] Within this important class of molecules, this compound emerges as a pivotal synthetic intermediate. The presence of the iodo-substituent provides a highly versatile chemical handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in organic synthesis and drug development.

PART 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the key physicochemical and spectroscopic characteristics of this compound.

Physicochemical Data Summary

The essential physical and chemical identifiers for this compound are summarized below. These parameters are fundamental for reaction planning, purification, and material handling.

| Property | Value | Source |

| CAS Number | 57744-67-9 | [3][4] |

| Molecular Formula | C₈H₇IO₂ | [3][4] |

| Molecular Weight | 262.04 g/mol | [3][4] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids or liquids. | |

| Storage Temperature | Room Temperature, Keep in a dark place, Inert atmosphere | [3] |

| SMILES Code | IC1=CC=C2OCCOC2=C1 | [3] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dioxine ring (-OCH₂CH₂O-) typically appear as a singlet or a multiplet around 4.2-4.3 ppm.[5][6] The aromatic protons will be more complex due to the iodine substitution. The proton ortho to the iodine will be the most downfield, followed by the others, with coupling patterns revealing their relative positions.

-

¹³C NMR Spectroscopy : The carbon spectrum will show signals for the two equivalent aliphatic carbons of the dioxine ring at approximately 64 ppm. The aromatic region will display six distinct signals, with the carbon atom bonded to the iodine (C-I) appearing at a characteristic upfield shift (around 85-95 ppm) due to the heavy atom effect.

-

Infrared (IR) Spectroscopy : Key IR absorption bands would include C-H stretching vibrations for both aromatic and aliphatic protons, aromatic C=C stretching in the 1500-1600 cm⁻¹ region, and strong C-O-C asymmetric and symmetric stretching vibrations characteristic of the ether linkages in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

-

Mass Spectrometry (MS) : The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 262. A characteristic isotopic pattern for iodine will be observed. Key fragmentation would likely involve the loss of the iodine atom and cleavage of the dioxine ring.

PART 2: Synthesis, Reactivity, and Strategic Applications

The true value of this compound lies in its synthetic accessibility and its reactivity, which allows for its incorporation into more complex molecular architectures.

Synthesis Protocol: Electrophilic Iodination

This compound is typically prepared via electrophilic iodination of the parent 2,3-dihydro-1,4-benzodioxine. The ether groups of the dioxine ring are ortho-, para-directing, making the 6-position (para to one of the oxygens) a primary site for substitution.

Representative Protocol: Iodination using Iodine and an Oxidizing Agent

This method utilizes molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species in situ.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,3-dihydro-1,4-benzodioxine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottomed flask equipped with a magnetic stirrer.

-

Reagent Addition: Add molecular iodine (I₂, 1.1 equivalents) to the solution.

-

Initiation: Slowly add an oxidizing agent, such as m-Chloroperbenzoic acid (m-CPBA) or periodic acid, to the stirring mixture at room temperature.[7] The reaction progress can be monitored by the disappearance of the purple iodine color.

-

Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality in Experimental Design:

-

Solvent Choice: Dichloromethane is often chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Oxidizing Agent: The oxidizing agent is crucial as it converts I₂ into a more electrophilic species (like I⁺), which is necessary to overcome the moderate activation of the benzene ring.

-

Quenching: Sodium thiosulfate is a standard quenching agent that rapidly and selectively reduces excess iodine, simplifying the purification process.

Caption: A typical workflow for the synthesis of this compound.

Core Reactivity: The Power of the C-I Bond

The chemical utility of this compound is dominated by the reactivity of the carbon-iodine bond, which serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. This enables the facile construction of complex molecules by forming new C-C, C-N, and C-O bonds at the 6-position.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

-

Stille Coupling: Reaction with organostannanes.

Caption: Reactivity of this compound in cross-coupling reactions.

Applications in Drug Discovery and Development

The 1,4-benzodioxane scaffold is a key feature in drugs targeting a range of biological systems, including α-adrenergic receptors and Poly(ADP-ribose)polymerase 1 (PARP1).[5][8] this compound is a crucial starting material for synthesizing libraries of these compounds, allowing for systematic structure-activity relationship (SAR) studies. For example, it can be used as a precursor to synthesize 2,3-dihydro-1,4-benzodioxine-5-carboxamide derivatives, which have been identified as potent PARP1 inhibitors for anticancer applications.[5]

Caption: Logical flow from the starting material to therapeutic agent classes.

PART 3: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard Identification and Precautionary Measures

-

Hazards: While specific data for the 6-iodo derivative is limited, related compounds like 1,4-Benzodioxan-6-ylamine are listed as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin irritation.[9][10] It is prudent to handle the iodo-derivative with similar precautions.

-

Precautionary Statements:

-

Prevention: Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[9][11]

-

Response: In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If in eyes, rinse cautiously with water for several minutes.[9][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][11]

-

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store at room temperature and protect from light.[3]

Conclusion

This compound is a compound of significant strategic importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most critically, the versatile reactivity of its carbon-iodine bond make it an invaluable building block. Its application in palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to a diverse range of complex molecules, particularly those with therapeutic potential. For researchers and drug development professionals, a comprehensive understanding of this key intermediate is fundamental to leveraging the full potential of the 1,4-benzodioxane scaffold in the pursuit of novel bioactive agents.

References

- This compound - SAFETY DATA SHEET. (2010). Maybridge.

-

Bielawski, M., & Olofsson, B. (n.d.). A DIARYLIODONIUM SALT: BIS(4-TERT-BUTYLPHENYL)IODONIUM TRIFLATE. Organic Syntheses. Available at: [Link]

- SAFETY DATA SHEET - 1,4-Benzodioxan-6-ylamine. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine hydrochloride. (2023). Santa Cruz Biotechnology.

- SAFETY DATA SHEET - 1,4-Benzodioxan-6-ylamine. (2024). Fisher Scientific.

- SAFETY DATA SHEET - Poly(2,3-dihydrothieno-1,4-dioxin)-poly(styrenesulfonate). (2024). Sigma-Aldrich.

-

Russo, E., et al. (2024). Synthesis and Stereochemical Assignment of 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. Available at: [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

- Various Authors. (n.d.). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds. Bentham Science Publishers.

-

Ganguly, S., et al. (2021). Synthesis of 2,3-dihydrobenzo[b][11][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][11][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. RSC Medicinal Chemistry, 12(9), 1535-1545. Available at: [Link]

-

PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]

- Various Authors. (n.d.).

-

Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Available at: [Link]

-

Wikipedia. (n.d.). Benzodioxan. Available at: [Link]

-

Melchiorre, C., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(2), 201-4. Available at: [Link]

-

CAS Common Chemistry. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6,7-diol. American Chemical Society. Available at: [Link]

-

SpectraBase. (n.d.). 1,4-benzodioxin-2-carboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-. John Wiley & Sons, Inc. Available at: [Link]

-

Leonardi, A., et al. (2007). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 50(18), 4434-46. Available at: [Link]

Sources

- 1. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine [mdpi.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 57744-67-9|6-Iodo-2,3-dihydrobenzo[b][1,4]dioxine|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:57744-67-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.nl [fishersci.nl]

- 12. datasheets.scbt.com [datasheets.scbt.com]

6-Iodo-2,3-dihydro-1,4-benzodioxine CAS number 57744-67-9

An In-Depth Technical Guide to 6-Iodo-2,3-dihydro-1,4-benzodioxine (CAS: 57744-67-9)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles, field-proven applications, and detailed experimental insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with significant biological activities.[1][2] Its structural rigidity and ability to present substituents in a well-defined spatial orientation make it an ideal template for designing molecules that interact with specific biological receptors and enzymes.[3][4] Compounds incorporating this moiety have demonstrated a wide spectrum of activities, including α-adrenergic blocking, anti-inflammatory, and anticancer properties.[2][4][5]

This compound emerges as a particularly valuable derivative. The iodine atom at the 6-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of diverse aryl, heteroaryl, and alkyl groups, making it an indispensable intermediate for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties and Characterization

A clear understanding of the fundamental properties of a reagent is a prerequisite for its successful application. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 57744-67-9 | [6][7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 6-Iodo-1,4-benzodioxan, 3,4-Ethylenedioxyiodobenzene | [8][9] |

| Molecular Formula | C₈H₇IO₂ | [6][7] |

| Molar Mass | 262.04 g/mol | [6][9] |

| Appearance | Typically a powder or solid | [8] |

| Purity | Commercially available, often at ≥95% | [6][10] |

| InChI Key | HZTMYTXWFHBHDC-UHFFFAOYSA-N | [7] |

| SMILES | IC1=CC=C2OCCOC2=C1 | [7] |

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides insight into potential impurities, such as the 5-iodo isomer which can be a remainder in some preparations.[6][10] The most direct route is the electrophilic iodination of the parent scaffold, 1,4-benzodioxan (CAS: 493-09-4).[11][12]

Proposed Synthetic Pathway: Electrophilic Aromatic Iodination

The benzene ring of the 1,4-benzodioxan moiety is activated towards electrophilic substitution. Direct iodination can be achieved using a suitable iodinating agent in the presence of an acid catalyst. A representative method involves using iodic acid, which serves as the source of the electrophilic iodine species.[13]

Sources

- 1. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. 6-Iodo-1,4-benzodioxane, 95%, remainder mainly 5-isomer 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 7. 6-Iodo-1,4-benzodioxane, 95%, remainder mainly 5-isomer 5 g | Request for Quote [thermofisher.com]

- 8. free samples NO.1 factory this compound, CasNo.57744-67-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 9. This compound - CAS:57744-67-9 - Sunway Pharm Ltd [3wpharm.com]

- 10. CAS RN 57744-67-9 | Fisher Scientific [fishersci.ca]

- 11. Benzodioxan - Wikipedia [en.wikipedia.org]

- 12. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 6-Iodo-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in various therapeutic areas, including the development of antihypertensive drugs like Doxazosin, as well as agents with anticancer, anti-inflammatory, and neuroleptic activities.[1][2][3] 6-Iodo-1,4-benzodioxane serves as a crucial intermediate and building block in the synthesis of these complex molecules. The presence of the iodine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of 6-Iodo-1,4-benzodioxane, offering essential data and insights for its effective use in research and development.

Chemical Identity and Core Physical Properties

6-Iodo-1,4-benzodioxane, also known by its IUPAC name 6-iodo-2,3-dihydro-1,4-benzodioxine, is a halogenated aromatic ether.[6][7] At ambient conditions, it exists as a pale yellow to yellow liquid.[6] A critical handling consideration is its sensitivity to light, which necessitates storage in light-protected containers to prevent degradation.[7]

The fundamental identifiers and physical properties of 6-Iodo-1,4-benzodioxane are summarized in the table below for quick reference. These values are foundational for experimental design, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇IO₂ | [6][7] |

| Molecular Weight | 262.05 g/mol | [7] |

| Appearance | Pale yellow to yellow liquid | [6] |

| Boiling Point | 100-102 °C at 0.25 mmHg | [7] |

| Refractive Index | 1.6330-1.6390 (at 20 °C) | [6] |

| CAS Number | 57744-67-9 | [6][7] |

| Purity (Typical) | 95% (remainder mainly 5-isomer) | [6][7] |

| Solubility | Insoluble in water, soluble in most organic solvents (inferred). | |

| Sensitivity | Light sensitive | [7] |

Molecular Structure

The molecular structure of 6-Iodo-1,4-benzodioxane is foundational to its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of 6-Iodo-1,4-benzodioxane.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and the aliphatic dioxolane ring protons. The two methylene groups (-O-CH₂-CH₂-O-) of the dioxolane ring typically appear as a multiplet between 4.25 and 4.30 ppm.[2] The aromatic protons will appear further downfield, with their chemical shifts and coupling patterns influenced by the iodo-substituent.

-

¹³C NMR: In the carbon spectrum, the sp³ hybridized carbons of the dioxolane ring are expected to resonate at approximately 64 ppm.[2] The aromatic carbons will appear in the typical downfield region for benzene derivatives, with the carbon atom directly bonded to the iodine showing a characteristic upfield shift due to the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the C-O-C ether linkages and the aromatic C-H and C=C bonds. Key expected absorptions include:

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations from the dioxolane ring just below 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

-

Strong C-O ether stretching bands in the 1200-1300 cm⁻¹ region.[2]

Synthesis and Reactivity Overview

6-Iodo-1,4-benzodioxane is typically synthesized from a suitable catechol precursor. A general synthetic strategy involves the etherification of an iodinated catechol with 1,2-dibromoethane or a similar dielectrophile.[1] The choice of base and solvent is critical to optimize the yield of the cyclized product.

Caption: Generalized synthetic workflow for 6-Iodo-1,4-benzodioxane.

The iodine atom on the aromatic ring provides a reactive site for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity makes 6-Iodo-1,4-benzodioxane a valuable building block for introducing the benzodioxane moiety into more complex molecular architectures, a common strategy in the development of novel therapeutic agents.[4]

Safety, Handling, and Storage

As a laboratory chemical, 6-Iodo-1,4-benzodioxane should be handled with appropriate care. While specific toxicity data is not available, general safety precautions for halogenated organic compounds should be followed.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[11][12] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Given its light sensitivity, amber vials or storage in a dark location is required to maintain its integrity.[7]

-

In case of exposure:

Applications in Drug Discovery and Development

The 1,4-benzodioxane scaffold is a cornerstone in the design of molecules targeting a wide array of biological systems. Its derivatives have been investigated for numerous therapeutic applications:

-

Anticancer Agents: The benzodioxane ring is present in molecules designed as inhibitors of key enzymes in cancer progression, such as heat-shock protein 90 (Hsp90) and Focal Adhesion Kinase (FAK).[3] Recently, 1,4-benzodioxane-hydrazone derivatives have been synthesized and evaluated as potential therapeutics for skin cancer.[4]

-

Neurological Disorders: The scaffold is integral to ligands for various receptors in the central nervous system, including adrenergic, serotoninergic, and nicotinic receptors.[5][13] This has led to the development of potential treatments for depression and other neurological conditions.

-

Cardiovascular Disease: The well-known α₁-adrenergic blocker Doxazosin, used for hypertension, features the 1,4-benzodioxane structure, highlighting its importance in cardiovascular drug design.[1]

-

Antimicrobial Agents: More recent research has explored benzodioxane-benzamides as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[14]

6-Iodo-1,4-benzodioxane, with its reactive iodine, is a key starting material for synthesizing libraries of such compounds, enabling structure-activity relationship (SAR) studies essential for optimizing lead compounds in drug discovery pipelines.

Conclusion

6-Iodo-1,4-benzodioxane is a fundamentally important chemical intermediate with well-defined physical properties. Its stable yet reactive nature, conferred by the benzodioxane core and the iodo-substituent, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its physicochemical characteristics, handling requirements, and synthetic utility is paramount for its successful application in the creation of novel and effective therapeutic agents.

References

-

Vertex AI Search Result[6]

-

Fisher Scientific. (2024, March 27). SAFETY DATA SHEET.[8]

-

Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.[9]

-

Fisher Scientific. (2024, March 27). SAFETY DATA SHEET.[10]

-

Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.[11]

-

Maybridge. (2010, December 9). This compound - SAFETY DATA SHEET.[12]

-

Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org.[2]

-

Fisher Scientific. Benzodioxanes.[15]

-

Fisher Scientific. 6-Iodo-1,4-benzodioxane, 95%, remainder mainly 5-isomer.[7]

-

Thermo Fisher Scientific. Benzodioxanes.[16]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[1]

-

Sigma-Aldrich. 6-Bromo-1,4-benzodioxane 97%.

-

AIR Unimi. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C.[3]

-

Labware E-shop. 6-Iodo-1,4-benzodioxane, 95%, remainder mainly 5-isomer.[17]

-

TSI Journals. (2007, December 4). chemistry-and-pharmacology-of-benzodioxanes.pdf.

-

Chem-Impex. 1,4-Benzodioxan-6-yl methyl ketone.[18]

-

Sigma-Aldrich. 1,4-Benzodioxan-6-amine = 98%.

-

PubMed. (2025, June 15). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies.[4]

-

PubMed. (2020, August 15). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.[5]

-

U.S. Environmental Protection Agency. Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane.[19]

-

MDPI. (2023, December 8). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity.[14]

-

ResearchGate. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.[13]

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. scirp.org [scirp.org]

- 3. air.unimi.it [air.unimi.it]

- 4. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. B20127.06 [thermofisher.cn]

- 7. 6-Iodo-1,4-benzodioxane, 95%, remainder mainly 5-isomer 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.nl [fishersci.nl]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Benzodioxanes | Fisher Scientific [fishersci.com]

- 16. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 17. B20127.06 [thermofisher.com]

- 18. chemimpex.com [chemimpex.com]

- 19. 14d-1.itrcweb.org [14d-1.itrcweb.org]

The 2,3-dihydro-1,4-benzodioxine Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure of 6-Iodo-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural characteristics, plausible synthetic pathways, predictive spectroscopic signature, and its utility as a versatile building block in the design of novel therapeutic agents. This document is intended to serve as a technical resource, blending established chemical principles with practical insights for professionals in the field.

The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxan) framework is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique combination of a rigid aromatic ring fused to a conformationally flexible dioxane ring allows it to present substituents in a well-defined three-dimensional space, making it an ideal scaffold for interacting with biological targets.[3] This versatile template is found in compounds targeting a wide array of receptors and enzymes, including α-adrenergic and serotoninergic receptors, and has been explored for anticancer and antibacterial applications.[3][4] The introduction of a halogen, specifically iodine, at the 6-position of this scaffold creates this compound, a key intermediate that unlocks extensive possibilities for further molecular elaboration through modern cross-coupling chemistries.

Molecular Structure and Physicochemical Properties

This compound is characterized by a bicyclic system where a benzene ring is fused to a 1,4-dioxane ring. The iodine atom is substituted on the aromatic portion at the C-6 position.

Core Structure and Conformation

The molecule consists of two distinct domains: the planar aromatic benzene ring and the non-planar, saturated dioxane ring. While crystal structure data for this specific molecule is not publicly available, analysis of related structures, such as (E)-1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one, reveals that the benzodioxine system itself is largely planar but can exhibit slight deviations.[7] The dioxane ring typically adopts a half-chair conformation to minimize steric strain, a common feature for this heterocyclic system. The C-O-C bond angles within the dioxane ring and the fusion to the rigid benzene ring dictate the overall geometry.

Below is a diagram illustrating the molecular structure and the standard IUPAC numbering system for the 2,3-dihydro-1,4-benzodioxine core.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound is summarized below. This information is critical for experimental design, including reaction stoichiometry, purification, and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [8] |

| CAS Number | 57744-67-9 | [8][9] |

| Molecular Formula | C₈H₇IO₂ | [8][9][10] |

| Molecular Weight | 262.04 g/mol | [9][10][11] |

| Synonyms | 6-iodo-1,4-benzodioxan, 3,4-Ethylenedioxyiodobenzene | [8][10] |

Synthesis and Characterization

While multiple synthetic routes to substituted benzodioxanes exist, the most direct and industrially scalable approach to this compound is through the electrophilic iodination of the parent scaffold, 2,3-dihydro-1,4-benzodioxine.

Rationale for Synthetic Strategy

The ethylenedioxy group fused to the benzene ring acts as a moderate activating group for electrophilic aromatic substitution. It is an ortho-, para-director due to the lone pairs on the oxygen atoms being in conjugation with the aromatic pi-system. The 6-position (para to one of the oxygen atoms) is sterically accessible and electronically enriched, making it a primary site for substitution. Direct iodination using a suitable electrophilic iodine source is therefore a highly logical and efficient strategy.[12] The formation of the 5-iodo isomer is a potential side reaction, which necessitates robust purification protocols.[10]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Iodination

This protocol is a representative methodology based on established procedures for the iodination of activated arenes and should be adapted and optimized under appropriate laboratory conditions.[12]

-

Reaction Setup: To a solution of 2,3-dihydro-1,4-benzodioxine (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) in a round-bottom flask, add the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 eq).

-

Catalysis: For less reactive systems or to improve regioselectivity, a Lewis acid or protic acid catalyst (e.g., trifluoroacetic acid, iron(III) chloride) can be added cautiously at 0 °C. The choice of catalyst is critical for controlling the reaction rate and minimizing side products.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the pure 6-iodo isomer from any 5-iodo byproduct.

Predictive Spectroscopic Analysis

Definitive characterization of the final product relies on spectroscopic methods. While specific experimental data for this compound is scarce in the public domain, its spectral features can be reliably predicted based on the known spectra of its parent compound and the well-understood effects of iodine substitution.[13]

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (approx. 6.7-7.2 ppm). The proton at C-5 will likely be a doublet, the proton at C-7 a doublet of doublets, and the proton at C-8 a doublet. The iodine atom will cause a downfield shift of adjacent protons. Aliphatic Protons: A singlet or a multiplet around 4.2-4.3 ppm integrating to 4H, corresponding to the two equivalent -OCH₂CH₂O- groups.[6][13] |

| ¹³C NMR | Aromatic Carbons: Six distinct signals. The carbon bearing the iodine (C-6) will show a significantly shifted signal (approx. 85-95 ppm). Other aromatic carbons will appear in the typical 115-145 ppm range. Aliphatic Carbons: A single signal around 64 ppm for the two equivalent -OCH₂- carbons.[6] |

| IR Spectroscopy | C-O Stretch (Ether): Strong, characteristic peaks around 1200-1280 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z 262, corresponding to the molecular weight of C₈H₇IO₂. Fragmentation: Expect loss of ethylene oxide fragments. |

Utility in Drug Discovery and Development

The primary value of this compound for drug development professionals lies in its role as a versatile synthetic intermediate. The carbon-iodine bond is relatively weak and susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

A Gateway to Molecular Diversity

The iodo-substituent serves as a synthetic handle for introducing molecular complexity. This is crucial in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Synthetic utility of this compound in cross-coupling reactions.

Application Example: PARP1 Inhibitors

The 2,3-dihydro-1,4-benzodioxine scaffold has been successfully employed in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors, a clinically validated class of anticancer agents.[6] A carboxamide derivative of this scaffold was identified as a potent inhibitor.[6] this compound could serve as a key starting material to generate a library of analogs for SAR exploration in such a project, for instance, by using Suzuki or Sonogashira coupling to explore modifications at the 6-position to enhance binding affinity or cell permeability.

Safety and Handling

As with any halogenated organic compound, appropriate safety measures must be strictly followed.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Hazards: Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen iodide.[5]

Conclusion

This compound is more than a simple chemical entity; it is a strategically valuable tool for the medicinal chemist. Its molecular structure, featuring the privileged benzodioxane scaffold and a synthetically versatile iodine handle, makes it an ideal precursor for the synthesis of complex molecules. A thorough understanding of its structure, reactivity, and spectroscopic properties is essential for leveraging its full potential in the rational design and development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their drug discovery programs.

References

- 1. Benzodioxan - Wikipedia [en.wikipedia.org]

- 2. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. fishersci.nl [fishersci.nl]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pschemicals.com [pschemicals.com]

- 9. 57744-67-9|6-Iodo-2,3-dihydrobenzo[b][1,4]dioxine|BLD Pharm [bldpharm.com]

- 10. free samples NO.1 factory this compound, CasNo.57744-67-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 11. This compound - CAS:57744-67-9 - Sunway Pharm Ltd [3wpharm.com]

- 12. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 13. 1,4-Benzodioxan(493-09-4) 1H NMR [m.chemicalbook.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to 6-Iodo-2,3-dihydro-1,4-benzodioxine: Synthesis, Characterization, and Applications in Modern Drug Discovery

This guide provides an in-depth examination of 6-Iodo-2,3-dihydro-1,4-benzodioxine, a key intermediate in medicinal chemistry. We will explore its fundamental properties, validated synthesis and characterization protocols, and its strategic application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: The Strategic Importance of the 1,4-Benzodioxane Scaffold

The 2,3-dihydro-1,4-benzodioxine (also known as 1,4-benzodioxane) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, enabling precise interactions with biological targets such as enzymes and receptors.[3] The scaffold's value is demonstrated in its presence within a wide range of therapeutic agents, including agonists and antagonists for α1-adrenergic, serotoninergic, and nicotinic receptors, as well as novel anticancer and antibacterial agents.[2][4]

This compound emerges as a particularly valuable derivative. The iodine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. Its presence facilitates a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular elaboration of the benzodioxane core, making it an indispensable building block in the construction of compound libraries for high-throughput screening and lead optimization campaigns.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and properties. This compound is an aromatic iodo-compound featuring the benzodioxane fused ring system.

IUPAC Name: this compound.[5] Synonyms: 6-Iodo-1,4-benzodioxan, 3,4-Ethylenedioxyiodobenzene.[6][7] Note on Nomenclature: While the systematic IUPAC name is this compound, some chemical databases may list it under the alternative name 7-iodo-2,3-dihydro-1,4-benzodioxine due to different numbering conventions for fused rings.[8] However, the 6-iodo designation is most commonly accepted.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 57744-67-9 | [5][8] |

| Molecular Formula | C₈H₇IO₂ | [6][8] |

| Molecular Weight | 262.04 g/mol | [6] |

| Appearance | Typically a powder | [7] |

| Storage | Store in a dry, dark, and ventilated place at room temperature. | [6][7] |

Structural Diagram

The structure consists of a benzene ring fused to a 1,4-dioxane ring, with an iodine atom substituted on the benzene ring.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via a two-step process starting from commercially available materials. The causality behind this choice is robustness and high yield.

Experimental Workflow Diagram

Caption: Two-step synthesis workflow for this compound.

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxine

This step employs a classic Williamson ether synthesis to form the dioxane ring.

-

Principle: Catechol, a di-phenol, is deprotonated by a base (potassium carbonate) to form a diphenoxide. This potent nucleophile then undergoes a double Sₙ2 reaction with 1,2-dibromoethane to close the heterocyclic ring.

-

Protocol:

-

To a suspension of catechol (1.0 eq) and potassium carbonate (K₂CO₃, 2.2 eq) in dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).[9]

-

Heat the reaction mixture to reflux and stir for 10-12 hours, monitoring the disappearance of starting material by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2,3-dihydro-1,4-benzodioxine. This intermediate is often of sufficient purity for the next step.

-

Step 2: Iodination of 2,3-Dihydro-1,4-benzodioxine

This step utilizes electrophilic aromatic substitution to introduce the iodine atom.

-

Principle: The benzodioxane ring is electron-rich, making it susceptible to electrophilic attack. A combination of molecular iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) generates a potent electrophilic iodine species in situ, which then substitutes a proton on the aromatic ring, primarily at the electron-rich 6-position.

-

Protocol:

-

Dissolve 2,3-dihydro-1,4-benzodioxine (1.0 eq) in glacial acetic acid.

-

Add molecular iodine (I₂, 0.5 eq) and iodic acid (HIO₃, 0.2 eq) to the solution.

-

Heat the mixture to 70-80°C and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into a cold aqueous solution of sodium bisulfite (NaHSO₃) to quench any unreacted iodine.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from ethanol to afford pure this compound.

-

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the dioxolane protons around δ 4.2-4.3 ppm. The aromatic region will display signals corresponding to the three protons on the substituted benzene ring, with coupling patterns confirming the 1,2,4-substitution.

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will show a signal for the two equivalent methylene carbons of the dioxane ring around δ 64 ppm. A key diagnostic is the carbon bearing the iodine atom, which will be shifted upfield due to the heavy atom effect.

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a prominent molecular ion peak [M+H]⁺ at m/z 263, confirming the molecular weight. The isotopic pattern will be characteristic of a mono-iodinated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit C-O-C stretching vibrations for the ether linkages around 1250-1040 cm⁻¹ and aromatic C-H and C=C stretching bands.[10]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile synthetic intermediate. The carbon-iodine bond is a prime site for modification via transition-metal-catalyzed cross-coupling reactions.

Core Application: Palladium-Catalyzed Cross-Coupling

This compound is an ideal substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the direct attachment of aryl, vinyl, alkynyl, and amino moieties, respectively, at the 6-position.

-

Expertise & Causality: Why is this so powerful? It allows for the rapid generation of a diverse library of analogues from a single, common intermediate. By varying the coupling partner (e.g., different boronic acids in a Suzuki reaction), chemists can systematically probe the structure-activity relationship (SAR) of the 6-position substituent, a critical step in optimizing a lead compound's potency and selectivity.[4]

Logical Workflow: Suzuki Coupling for SAR Exploration

Caption: Workflow for using the title compound in Suzuki coupling for SAR studies.

Therapeutic Targets and Examples

-

PARP1 Inhibition: Derivatives of 2,3-dihydro-1,4-benzodioxine have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[9] Starting with a 1,4-benzodioxine core, functional groups introduced at various positions modulate the inhibitory activity, with IC₅₀ values reaching the nanomolar range for optimized compounds.[9]

-

Adrenergic Receptor Antagonism: The 1,4-benzodioxane scaffold is a classic component of α₁-adrenoreceptor antagonists. The oxygen atoms are believed to play a crucial role in receptor binding and stabilizing the optimal conformation for interaction.[4]

-

Enzyme Inhibition: Novel sulfonamide-acetamide derivatives of 1,4-benzodioxane have been synthesized and evaluated as inhibitors of α-glucosidase and acetylcholinesterase, indicating potential therapeutic applications in type 2 diabetes and Alzheimer's disease, respectively.[11]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]

-

Handling: Avoid all personal contact, including inhalation of dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[13][14]

-

Storage: Keep the container tightly closed and store in a dry, sealed environment.[6]

-

Fire Hazards: In case of fire, suitable extinguishing media include water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Thermal decomposition can release hazardous products like carbon oxides and hydrogen iodide.[13]

-

Spills: For dry spills, sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal.[14]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its robust synthesis, well-defined structure, and, most importantly, the synthetic versatility afforded by the iodo-substituent make it an invaluable building block. By enabling rapid and systematic exploration of chemical space around the privileged 1,4-benzodioxane scaffold, it empowers medicinal chemists to design and construct the next generation of targeted therapeutics with greater efficiency and precision.

References

- P&S Chemicals. Product information, this compound.

- P&S Chemicals. Product information, this compound.

- Maybridge.

- Fisher Scientific. SAFETY DATA SHEET - 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid.

- Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- Sunway Pharm Ltd. This compound - CAS:57744-67-9.

- Wikipedia. Benzodioxan.

- PubChem, NIH. CID 161806106 | C16H18N2O4.

- Guidechem. free samples NO.1 factory this compound.

- Bentham Science Publisher. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds.

- MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024).

- NIST WebBook. 1,4-Benzodioxin, 2,3-dihydro-.

-

Ganguly, S., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][8][12]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][8][12]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC, NIH.

- Fisher Scientific. Benzodioxanes.

- Santa Cruz Biotechnology. 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

- Apollo Scientific. 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)

- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

- Catto, M., et al. (1998). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed.

- Hassan, M., et al. (2018). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N- (un/substituted-phenyl)acetamides as inhibitors against α-glucosidase and acetylcholinesterase enzymes. SciELO.

Sources

- 1. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound - CAS:57744-67-9 - Sunway Pharm Ltd [3wpharm.com]

- 7. sunlake.lookchem.com [sunlake.lookchem.com]

- 8. pschemicals.com [pschemicals.com]

- 9. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 11. scielo.br [scielo.br]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.nl [fishersci.nl]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectral Analysis of 6-Iodo-2,3-dihydro-1,4-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-2,3-dihydro-1,4-benzodioxine is a halogenated derivative of the well-known heterocyclic compound 2,3-dihydro-1,4-benzodioxine. The introduction of an iodine atom at the 6-position of the aromatic ring significantly influences the molecule's electronic properties and, consequently, its spectral characteristics. This guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. The interpretation is grounded in the foundational principles of spectroscopy and is supported by comparative data from the unsubstituted parent compound, 2,3-dihydro-1,4-benzodioxine. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

The 2,3-dihydro-1,4-benzodioxine scaffold is a key structural motif in a variety of pharmacologically active compounds, owing to its ability to interact with biological receptors and enzymes.[1] The addition of a heavy halogen like iodine can modulate a compound's lipophilicity, metabolic stability, and binding affinity, making iodo-substituted benzodioxanes interesting candidates for drug discovery programs.

Molecular Structure and Numbering

To facilitate the discussion of the spectral data, the standard IUPAC numbering for the 2,3-dihydro-1,4-benzodioxine ring system is used.

Figure 1. Molecular structure and IUPAC numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we can predict the spectrum by considering the features of the parent compound and the electronic effects of the iodine substituent.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-3 | ~4.2-4.3 | s | - | 4H |

| H-5 | ~7.1-7.2 | d | J = 2-3 Hz | 1H |

| H-7 | ~7.0-7.1 | dd | J = 8-9 Hz, 2-3 Hz | 1H |

| H-8 | ~6.7-6.8 | d | J = 8-9 Hz | 1H |

Interpretation of the ¹H NMR Spectrum

-

Aliphatic Protons (H-2, H-3): The four protons of the ethylenedioxy group are chemically equivalent and are expected to appear as a singlet in the range of 4.2-4.3 ppm.[2][3] This is a characteristic signal for the 2,3-dihydro-1,4-benzodioxine core.

-

Aromatic Protons (H-5, H-7, H-8): The introduction of the iodine atom at the C-6 position breaks the symmetry of the benzene ring, leading to three distinct aromatic proton signals.

-

H-5: This proton is ortho to the iodine atom and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent halogen. It should appear as a doublet with a small meta-coupling to H-7.

-

H-7: This proton is meta to the iodine and ortho to the C-8 proton. It will be split into a doublet of doublets by coupling to both H-5 and H-8.

-

H-8: This proton is para to the iodine and ortho to the C-7 proton. It will appear as a doublet with a larger ortho-coupling to H-7.

-

The iodine atom is an electron-withdrawing group through induction but electron-donating through resonance. Its overall effect on the chemical shifts of the aromatic protons is a combination of these competing factors.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. As with ¹H NMR, the spectrum of this compound can be predicted based on the parent compound and the known effects of iodine substitution.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-3 | ~64 |

| C-6 | ~85-90 |

| C-5 | ~125-130 |

| C-7 | ~120-125 |

| C-8 | ~118-122 |

| C-4a | ~142-145 |

| C-8a | ~140-143 |

Interpretation of the ¹³C NMR Spectrum

-

Aliphatic Carbons (C-2, C-3): The two equivalent carbons of the ethylenedioxy group are expected to resonate at approximately 64 ppm, which is characteristic of this moiety.[4]

-

Aromatic Carbons:

-

C-6: The most significant effect of the iodine substituent is on the carbon to which it is directly attached. The "heavy atom effect" of iodine will cause a substantial upfield shift for C-6, placing its resonance in the range of 85-90 ppm.

-

C-5 and C-7: These carbons, ortho and meta to the iodine, will experience moderate shifts compared to the parent compound.

-

C-8: The para carbon will also show a shift, though generally smaller than the ortho and ipso positions.

-

C-4a and C-8a: These quaternary carbons, part of the fusion between the benzene and dioxane rings, will have chemical shifts in the downfield region of the aromatic spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

| m/z | Ion | Comments |

| 262 | [M]⁺ | Molecular ion peak. |

| 135 | [M - I]⁺ | Loss of an iodine radical. |

| 107 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide. |

| 79 | [C₆H₃O]⁺ | Further fragmentation. |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak for this compound is expected at an m/z of 262, corresponding to the molecular weight of the compound (C₈H₇IO₂).[3] The presence of iodine will be evident from the isotopic pattern.

-

Major Fragmentation Pathways:

-

The most likely initial fragmentation is the cleavage of the C-I bond, which is the weakest bond in the molecule, to give a fragment at m/z 135.

-

Subsequent fragmentation of the benzodioxine ring can occur, leading to the loss of neutral molecules like CO, resulting in ions at lower m/z values.

-

Figure 2. Predicted major fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet (for solids), or a thin film on a salt plate.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1250 | Aryl-O stretch (asymmetric) |

| ~1050 | Aryl-O stretch (symmetric) |

| ~850-800 | C-H out-of-plane bending (aromatic) |

| ~600-500 | C-I stretch |

Interpretation of the Infrared Spectrum

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the dioxane ring (below 3000 cm⁻¹).

-

Aromatic C=C Stretching: Absorptions in the 1600-1500 cm⁻¹ region are indicative of the benzene ring.

-

Ether C-O Stretching: Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-O-C bonds are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.[5]

-

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Conclusion

The spectral characterization of this compound can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. While experimental data for this specific molecule is not widely available in the public domain, a thorough understanding of the spectral properties of the parent 2,3-dihydro-1,4-benzodioxine molecule, coupled with the well-established principles of substituent effects, allows for a reliable prediction and interpretation of its spectra. This guide provides a comprehensive framework for researchers to identify and characterize this compound, aiding in its use in synthetic chemistry and drug development.

References

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Gunda, P., et al. (2019). Synthesis of 2,3-dihydrobenzo[b][2][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. European Journal of Medicinal Chemistry, 181, 111571. [Link]

-

Shinde, S. S., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][2][4]dioxin-6-yl)prop-2-en-1-one. IUCrData, 7(9), x220894. [Link]

-

PubChem. (n.d.). 1,4-Benzodioxan-6-ylamine. Retrieved from [Link]

-

Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, their α-glucosidase and acetylcholinesterase inhibitory activities and molecular docking studies. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]

-

Choo, J., et al. (1998). Vibrational spectroscopy and conformational studies of 1,4-benzodioxan: ab initio and density functional calculations. Vibrational Spectroscopy, 17(2), 173-182. [Link]

-

D'yakonov, V. A., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dioxane. Retrieved from [Link]

- Kalinowski, H. O., Berger, S., & Braun, S. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Carbon-13 NMR Spectroscopy. John Wiley & Sons, Ltd.

-

SpectraBase. (n.d.). 1,4-Benzodioxan. Retrieved from [Link]

-

Quaglia, W., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6355-6366. [Link]

-

Cocolas, G. H. (2007). Chemistry and pharmacology of benzodioxanes. TSI-Journals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scirp.org [scirp.org]

- 3. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. infrared spectrum of 1,4-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of para-dioxane dioxan image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-Iodo-2,3-dihydro-1,4-benzodioxine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Iodo-2,3-dihydro-1,4-benzodioxine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, a detailed prediction of proton chemical shifts and coupling constants, and a standard operating procedure for acquiring high-quality spectral data.

Introduction

This compound is a halogenated aromatic ether that serves as a valuable building block in medicinal chemistry and materials science. The precise structural elucidation of this and related compounds is paramount for understanding their reactivity and biological activity. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. This guide will provide a detailed interpretation of its ¹H NMR spectrum, grounded in fundamental principles and data from analogous structures.

Theoretical Framework for Spectral Interpretation

The ¹H NMR spectrum of this compound is dictated by its molecular structure, which features a disubstituted benzene ring fused to a dioxane ring. The key factors influencing the spectrum are:

-

Chemical Equivalence: Protons in identical chemical environments are considered chemically equivalent and will resonate at the same frequency, producing a single signal. In this molecule, the four protons on the dioxane ring are chemically non-equivalent due to the molecule's asymmetry.

-

Chemical Shift (δ): The position of a signal in the NMR spectrum is determined by the local electronic environment of the proton. Electron-withdrawing groups (like iodine and the ether oxygens) deshield nearby protons, shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups shield protons, moving their signals upfield.[1][2][3]

-

Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of neighboring, non-equivalent protons. This interaction, known as spin-spin coupling, splits a single peak into multiple lines (a multiplet). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and spatial relationship of protons.[4]

-

Multiplicity: The number of lines in a multiplet is determined by the number of neighboring non-equivalent protons (n) and follows the "n+1 rule" for simple first-order spectra.[1] For example, a proton with one neighbor will appear as a doublet, and a proton with two neighbors will appear as a triplet.

Predicted ¹H NMR Spectrum

The molecular structure and proton designations are as follows:

Figure 1. Molecular structure of this compound with proton numbering.

Predicted Chemical Shifts and Multiplicities:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H₅ | ~7.20 | d | J₅,₇ ≈ 2.0 | The iodine at C6 will have a deshielding effect. This proton is ortho to the iodine and will show a small meta coupling to H₇. |

| H₇ | ~7.05 | dd | J₇,₈ ≈ 8.5, J₇,₅ ≈ 2.0 | This proton is meta to the iodine and ortho to H₈, resulting in a doublet of doublets. |

| H₈ | ~6.70 | d | J₈,₇ ≈ 8.5 | This proton is para to the iodine and ortho to H₇, showing a larger ortho coupling. |

| H₂, H₃ | ~4.25 | m | - | The four protons on the dioxane ring are diastereotopic and will form a complex second-order multiplet. For the parent 2,3-dihydro-1,4-benzodioxine, these protons appear as a singlet at approximately 4.26 ppm, indicating they are nearly chemically equivalent.[5] The substitution on the benzene ring is unlikely to significantly alter this. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common, relatively non-polar solvent that will not exchange with the analyte's protons.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Number of Scans (NS): 16 to 64 scans should provide a good signal-to-noise ratio.

-

Receiver Gain (RG): Adjust the receiver gain automatically to avoid signal clipping.

-

Acquisition Time (AQ): A minimum of 3-4 seconds is recommended to ensure good resolution.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

III. Data Processing

-

Fourier Transform (FT): Apply an exponential multiplication with a line broadening factor of 0.3 Hz before performing the Fourier transform to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each peak.

Figure 2. Experimental workflow for acquiring the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful analytical tool for its unambiguous identification. This guide has provided a detailed theoretical framework and a robust prediction of the spectral features, including the chemical shifts and coupling patterns of the aromatic and aliphatic protons. The provided experimental protocol offers a standardized method for obtaining high-quality data. By combining theoretical understanding with meticulous experimental practice, researchers can confidently utilize ¹H NMR spectroscopy for the structural verification of this and other related benzodioxane derivatives in their scientific endeavors.

References

-

Balachandran, C., et al. (2012). Synthesis, spectral characterization, and in vitro anticancer activity of some novel 2,3-dihydro-1,4-benzodioxin derivatives. Journal of Heterocyclic Chemistry, 49(4), 835-843. Available at: [Link]

-

LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

-

Quaglia, W., et al. (2004). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 47(7), 1703-1714. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

-

Studylib. (n.d.). 1H-NMR Chemical Shifts: Spectroscopy Guide. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]

-

MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812. Available at: [Link]

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,4-Benzodioxan. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Characterization of 6-Iodo-1,4-benzodioxane

Abstract